N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
Description
IUPAC Nomenclature
The compound’s systematic name follows IUPAC rules for polyfunctional organic molecules. Breaking down the structure:
- Parent chain : Indole (1H-indole) forms the core structure.
- Substituents :
- A carboxamide group (-CONH2) at position 3 of the indole ring.
- An ethylamino linker (-NH-CH2-CH2-) attached to the carboxamide nitrogen.
- A 3-methoxybenzoyl group [(3-methoxyphenyl)carbonyl] bonded to the terminal amine of the ethylamino chain.
The full IUPAC name is N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide , reflecting substituent priority and connectivity.
CAS Registry Analysis
As of May 2025, no publicly accessible CAS Registry Number exists for this compound in major chemical databases. Structural analogs with similar substituents, such as N-(4-methoxybenzyl)-1H-indole-3-carboxamide (CAS 1485562), share partial homology but differ in linker length and aromatic substitution patterns.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C19H18N3O3 | Calculated |
| Molecular weight | 348.37 g/mol | Calculated |
| IUPAC name | This compound | Derived |
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-14-6-4-5-13(11-14)18(23)20-9-10-21-19(24)16-12-22-17-8-3-2-7-15(16)17/h2-8,11-12,22H,9-10H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
XFWISBJPZMLFKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Sequential Amide Bond Formation via Carbodiimide-Mediated Coupling
The synthesis typically begins with the preparation of indole-3-carboxylic acid, followed by sequential amide bond formations. A common approach involves:
-
Activation of indole-3-carboxylic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form an active ester intermediate.
-
Coupling with ethylenediamine derivatives : To avoid double amidation, mono-Boc-protected ethylenediamine is employed. For example, EDCI/HOBt in dimethylformamide (DMF) facilitates the formation of N-(2-aminoethyl)-1H-indole-3-carboxamide.
-
Deprotection and subsequent coupling : After Boc removal, the free amine reacts with 3-methoxybenzoyl chloride or pre-activated 3-methoxybenzoic acid (e.g., using thionyl chloride) to yield the final product.
Critical Considerations :
Alternative Routes via Mixed Anhydride and Active Esters
Patents and literature describe variations using mixed anhydrides (e.g., with isobutyl chloroformate) or active esters (e.g., pentafluorophenyl esters):
-
Mixed Anhydride Method : Indole-3-carboxylic acid reacts with isobutyl chloroformate in the presence of N-methylmorpholine to form a reactive intermediate, which is then coupled with ethylenediamine.
-
Active Ester Approach : Conversion to pentafluorophenyl esters enhances electrophilicity, enabling efficient amidation under mild conditions.
Yield Comparisons :
| Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt | DMF | 78–85 |
| Mixed Anhydride | Isobutyl chloroformate | THF | 70–75 |
| Active Ester (PFP) | PFP ester | DCM | 82–88 |
Optimization of Reaction Conditions
Temperature and Catalytic Effects
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) isolates intermediates.
-
Recrystallization : Final products are purified via recrystallization from ethanol/water mixtures, achieving >95% purity.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Industrial protocols prioritize EDCI over costly alternatives like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) due to EDCI’s lower cost and easier removal during workup.
Continuous Flow Synthesis
Emerging methods adopt continuous flow reactors to enhance scalability:
-
Microreactor Systems : Enable precise temperature control and reduced reaction times (2–4 hours vs. 12–24 hours in batch).
-
In-Line Purification : Integrated scavenger resins remove excess reagents, minimizing downstream processing.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives or amides.
Scientific Research Applications
Anticancer Activity
Indole derivatives are widely recognized for their anticancer properties. The compound N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : Indole compounds often induce apoptosis (programmed cell death) in cancer cells. Studies have demonstrated that compounds with indole structures can inhibit anti-apoptotic proteins, leading to increased apoptosis in tumor cells .
- Case Study : A derivative of indole was tested against multiple human cancer cell lines, showing significant cytotoxicity with low micromolar IC50 values, indicating its potential as an effective anticancer agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are critical in treating various inflammatory diseases:
- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of key signaling pathways involved in inflammation, such as the NF-kB pathway. This inhibition reduces the production of pro-inflammatory cytokines .
- Research Findings : In vitro studies have shown that indole derivatives can significantly reduce the release of inflammatory mediators in response to stimuli like lipopolysaccharides (LPS) .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Mechanism of Action : Indoles can target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. By inhibiting these enzymes, the compound can effectively combat bacterial infections .
- Case Study : In a study evaluating various indole derivatives, some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antimicrobial agents .
Neuroprotective Properties
Emerging research indicates that indole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases:
- Mechanism of Action : The neuroprotective effects are believed to stem from antioxidant properties and the ability to modulate neuroinflammatory responses. By reducing oxidative stress and inflammation in neural tissues, these compounds may help protect against neuronal damage .
- Research Insights : Studies involving animal models have shown that certain indole derivatives can improve cognitive functions and reduce neuroinflammation, indicating their potential application in diseases like Alzheimer’s .
Potential as Kinase Inhibitors
The compound may also serve as a kinase inhibitor, specifically targeting kinases involved in cancer progression and inflammation:
- Mechanism of Action : Kinases play crucial roles in various cellular processes, including proliferation and survival. Inhibition of specific kinases can lead to reduced tumor growth and improved outcomes in inflammatory conditions .
- Research Findings : Some indole derivatives have been identified as potent inhibitors of p38 MAPK and other kinases linked to inflammatory pathways, showcasing their therapeutic potential .
Mechanism of Action
The mechanism of action of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site. Additionally, the compound can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Position of Carboxamide : Indole-3-carboxamides (target compound, ) are associated with kinase inhibition (e.g., EGFR) , while indole-2-carboxamides () exhibit cytotoxicity, possibly due to altered binding modes .
- Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance receptor affinity compared to simpler phenyl groups (e.g., 4-chlorophenyl in ). ’s 6p includes a 2-methoxyphenoxyethyl group, which improves solubility and target engagement .
- Linker Flexibility : Ethyl linkers (target compound, ) balance rigidity and flexibility, whereas bulkier groups (e.g., benzyl-pyrrolidinyl in ) may impact bioavailability .
Biological Activity
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and therapeutic agent, particularly in oncology and virology.
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.4 g/mol
- IUPAC Name : N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide
- Canonical SMILES : CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with 2-aminoethyl-1-methylindole-2-carboxamide. The reaction is conducted in the presence of a base like triethylamine, which neutralizes the hydrochloric acid produced during the reaction. This method has been optimized for yield and purity through various purification techniques such as recrystallization and chromatography .
Biological Activity Overview
This compound has shown promising biological activities, including:
- Antiviral Activity : The compound has been evaluated for its effectiveness against various viruses, including hepatitis C and influenza strains. In vitro studies have indicated significant inhibitory effects on viral replication .
- Anticancer Properties : Research indicates that this compound may inhibit the growth of cancer cell lines by inducing apoptosis and disrupting microtubule assembly. For instance, it was found to enhance caspase-3 activity in breast cancer MDA-MB-231 cells, confirming its potential as an anticancer agent .
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, with specific activity against various kinases. Structure-activity relationship (SAR) studies have identified it as a potent inhibitor of FGFR1 and EGFR kinases, with IC50 values indicating strong enzymatic inhibition .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound forms hydrogen bonds with enzymes and proteins, which can inhibit their activity, leading to antiviral or anticancer effects .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
